3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-
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Overview
Description
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-, also known as 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-, is a useful research compound. Its molecular formula is C22H43NO4 and its molecular weight is 385.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3-hydroxy-4,4-dimethyl-2-undecyl-1,3-oxazolidin-2-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-14-17-22(18-15-12-13-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJPXMMRXWUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 7-Doxylstearic acid interact with membranes and what information can be derived from its behavior?
A1: 7-DSA embeds itself into lipid bilayers, mimicking the behavior of natural fatty acids. [, , , , ] Its doxyl group, a stable free radical, allows for detection via EPR spectroscopy. By analyzing the EPR spectra, researchers can deduce information about:
- Membrane fluidity: The rotational freedom of the doxyl group reflects the fluidity of its surrounding environment. A more fluid membrane allows for greater rotational freedom, resulting in narrower EPR spectral lines. [, , ]
- Chain ordering: The degree to which 7-DSA's hydrocarbon chain aligns with surrounding lipids provides insights into the membrane's structural organization. A higher degree of ordering leads to broader EPR spectral lines. []
- Depth of penetration: By using different doxyl stearic acid probes with the doxyl group attached at varying positions along the stearic acid chain (e.g., 5-DSA, 12-DSA, 16-DSA), researchers can probe different depths within the membrane and create a profile of its fluidity and order parameters. [, ]
Q2: Can 7-Doxylstearic acid be used to study specific protein interactions within membranes?
A2: Yes, 7-DSA can be used to investigate the interaction of proteins with membranes. For example, fluorescence quenching experiments using 7-DSA alongside other spin-labeled compounds helped determine the topographical organization of pulmonary surfactant protein B (SP-B) within phospholipid bilayers. [] The accessibility of the spin probes to the fluorescently labeled amino acids in SP-B provided insights into the protein's orientation and depth within the membrane.
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